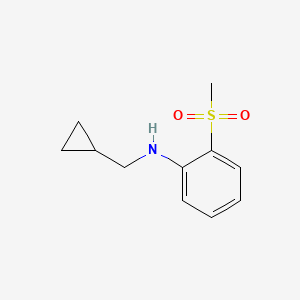

N-(Cyclopropylmethyl)-2-methanesulfonylaniline

Description

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-methylsulfonylaniline |

InChI |

InChI=1S/C11H15NO2S/c1-15(13,14)11-5-3-2-4-10(11)12-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

WRTJHCHBQZLSBY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic route to this compound involves the nucleophilic substitution reaction between cyclopropylmethyl halides and 2-methanesulfonylaniline. This method is widely reported in chemical catalogs and patent literature, emphasizing its efficiency in producing the target compound with high purity and yield.

Catalytic Hydrogenation One-Pot Method (Patent US11407710B2)

A notable advanced preparation method is described in patent US11407710B2, which outlines a one-pot catalytic hydrogenation process combining nitro reduction and amino alkylation steps. The process uses a compound represented by Formula II (a nitro-substituted precursor) and cyclopropyl formaldehyde as raw materials. Key features of this method include:

- Molar Ratios: Compound II to cyclopropyl formaldehyde is maintained at 1:(0.5-3).

- Mass Ratios: Compound II to acid is 1:(0.01-0.6), to catalyst is 1:(0.001-0.05), and to solvent is 1:(2-10).

- Catalytic System: Utilizes catalytic hydrogenation to simultaneously reduce the nitro group and alkylate the amine.

- Advantages: Simplifies the synthetic process by reducing post-processing steps, lowers production costs, and yields a product with high purity and fewer impurities.

- Industrial Suitability: The method is scalable for industrial production due to its operational simplicity and efficiency.

This method effectively produces this compound with improved yields and cleaner reaction profiles.

Stepwise Synthesis via Halide Substitution and Purification

Another approach involves the synthesis of 2-bromo-4-methanesulfonylaniline intermediates, which are then reacted with cyclopropylmethyl amine derivatives or equivalents under controlled conditions, followed by purification through flash chromatography or preparative high-performance liquid chromatography (HPLC). Key operational details include:

- Use of palladium catalysts for hydrogenation steps when required.

- Reaction conditions typically involve mild heating (e.g., 50-80°C) and inert atmospheres (nitrogen or argon).

- Purification techniques such as flash chromatography with solvent systems like ethyl acetate/hexane or methanol/dichloromethane mixtures.

- Yields reported vary depending on the exact conditions and scale, with some steps achieving yields above 80%, while others are lower due to complexity.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Advantages | Yield Range | Purity & Notes |

|---|---|---|---|---|

| Cyclopropylmethyl halide + 2-methanesulfonylaniline | Cyclopropylmethyl halides, base, solvent | Straightforward, widely documented | Moderate to High | Requires purification |

| One-pot catalytic hydrogenation (US11407710B2) | Nitro precursor, cyclopropyl formaldehyde, acid, catalyst, solvent | Simplified process, fewer impurities, scalable | High (not specified numerically) | High purity, industrially feasible |

| Stepwise halide substitution + Pd-catalyzed hydrogenation | 2-bromo-4-methanesulfonylaniline, Pd catalyst, hydrogen, solvents | Controlled reaction, adaptable to derivatives | 6% to 81.6% (varies) | Requires chromatographic purification |

Analytical and Characterization Techniques

Throughout the preparation processes, analytical methods are employed to confirm the structure, purity, and yield of this compound:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the chemical structure and substitution patterns on the aromatic ring and the cyclopropylmethyl group.

- Gas Chromatography (GC): Employed for purity assessment and monitoring reaction progress.

- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks consistent with the target compound.

- High-Performance Liquid Chromatography (HPLC): Used for purification and quantitative purity analysis.

- Infrared Spectroscopy (IR): Detects characteristic sulfonyl and amine functional groups.

These techniques ensure the synthesized compound meets the required specifications for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopropylmethyl)-2-methanesulfonylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the methanesulfonyl group.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Nitric acid, halogens, solvents like acetic acid or chloroform.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: De-sulfonylated aniline derivatives.

Substitution: Nitrated or halogenated aniline derivatives.

Scientific Research Applications

Chemistry: N-(Cyclopropylmethyl)-2-methanesulfonylaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl and methanesulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-methanesulfonylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group can engage in hydrophobic interactions, while the methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(Cyclopropylmethyl)-2-methanesulfonylaniline with structurally related compounds from the evidence:

Notes:

Key Observations :

- Substituent Effects : The cyclopropylmethyl group in the target compound introduces steric and electronic effects distinct from isopropyl (in ) or phenyl (in ) groups. Cyclopropane’s ring strain may enhance reactivity or alter binding interactions compared to bulkier alkyl/aryl groups.

- Sulfonyl vs.

- Positional Isomerism : The ortho-substituted sulfonyl group (C-2) in the target compound contrasts with para-substituted analogs (e.g., 4-methylphenylsulfonyl in ), which may influence molecular conformation and intermolecular interactions.

Physicochemical Properties

Notes:

- Target compound properties estimated using computational tools (e.g., SwissADME) due to lack of experimental data in evidence.

Key Findings :

- The target compound’s LogP (~3.2) suggests moderate lipophilicity, intermediate between the hydrophilic N-isopropyl-2-methoxyaniline and the highly hydrophobic 2-(4-methylphenyl)sulfonyl-N-phenylaniline.

Biological Activity

N-(Cyclopropylmethyl)-2-methanesulfonylaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17N

- Molecular Weight : 175.27 g/mol

The compound features a cyclopropylmethyl group and a methanesulfonyl moiety attached to an aniline structure, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological pathways, particularly those involved in cancer cell proliferation and inflammation. For instance, inhibition of bromodomain and extraterminal (BET) proteins has been linked to the regulation of gene expression involved in tumor growth and inflammatory responses. Such mechanisms are critical in understanding how this compound might exert its effects.

Antitumor Activity

A study evaluated the antitumor potential of related compounds, illustrating a promising avenue for this compound. The following table summarizes the in vitro antitumor activity observed:

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100.07% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role as an anticancer agent .

Anti-inflammatory Properties

The methanesulfonyl group in the compound is known for its ability to modulate inflammatory responses. In studies involving COX-2 inhibitors, compounds with similar structural motifs showed potent anti-inflammatory effects. For example, a related compound exhibited an IC50 value of 0.0032 μM for COX-2 inhibition, indicating strong selectivity and potency .

Case Studies

- Antitumor Efficacy : In a preliminary study involving HepG2 cells, this compound was found to induce apoptosis through mitochondrial pathways, characterized by an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic factors like Bcl-2 . This suggests that the compound may trigger cell death in cancer cells effectively.

- Inflammation Models : In animal models of inflammation, compounds with similar sulfonamide groups have shown reduced edema compared to standard treatments like celecoxib . This indicates that this compound could also possess therapeutic benefits in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Cyclopropylmethyl)-2-methanesulfonylaniline?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methanesulfonylaniline with cyclopropylmethyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions at 60–80°C for 12–24 hours . Purification is typically achieved via column chromatography or recrystallization. Yield optimization (e.g., 56–95%) depends on stoichiometric ratios and solvent selection (e.g., DMF or THF) .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H-NMR : To verify cyclopropylmethyl protons (δ 0.5–1.5 ppm) and methanesulfonyl group integration (singlet at δ 3.0–3.5 ppm) .

- TLC : For monitoring reaction progress using silica gel plates and UV visualization .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : As a precursor for meta-diamide derivatives with insecticidal activity (e.g., 100% mortality against Plutella xylostella at 1 mg/L) .

- Material Science : Modulating electronic properties via sulfonamide and cyclopropane interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cyclopropylmethylation?

- Methodological Answer :

- Base Selection : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Temperature Control : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition .

- Catalysis : Add catalytic KI to accelerate SN2 reactions .

Q. How do structural modifications (e.g., fluorination or trifluoromethyl groups) impact bioactivity?

- Methodological Answer :

- Fluorination : Substitution at the 2-position enhances metabolic stability and receptor binding (e.g., CB2 agonist IC₅₀ = 2.9 nM) .

- Trifluoromethyl Groups : Improve lipophilicity and target selectivity (e.g., 1400-fold selectivity for CB2 over CB1 receptors) .

- Data Table :

| Substituent | Bioactivity (IC₅₀) | Selectivity Ratio (CB2/CB1) |

|---|---|---|

| 2-Fluoro | 2.9 nM | 1400 |

| 3-Trifluoromethyl | 51 nM | 200 |

| Unmodified | >1000 nM | <10 |

| Source: CB2 receptor agonist studies |

Q. How should researchers resolve contradictions in spectral data for cyclopropyl-containing compounds?

- Methodological Answer :

- Dynamic NMR : To analyze ring-strain-induced splitting in cyclopropyl protons .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .

- Comparative Analysis : Cross-reference with PubChem data (InChI Key: PTUMZISNUKSWNH-UHFFFAOYSA-N) .

Q. What strategies are effective for improving aqueous solubility of sulfonamide derivatives?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .

- Prodrug Design : Introduce phosphate or glycoside moieties to enhance hydrophilicity .

- Salt Formation : React with sodium hydroxide to generate sulfonate salts .

Data Contradiction Analysis

Q. Why do reported yields vary significantly (31–95%) for similar synthetic pathways?

- Methodological Answer :

- Byproduct Formation : Competing N-alkylation vs. O-alkylation in polar solvents .

- Purification Challenges : Low yields (e.g., 31%) may arise from losses during column chromatography for highly lipophilic products .

- Scale Effects : Milligram-scale reactions often show higher variability than bulk synthesis .

In Vitro/In Vivo Testing Guidelines

Q. What protocols are recommended for evaluating insecticidal activity of derivatives?

- Methodological Answer :

- Bioassay : Test against Plutella xylostella larvae using leaf-dip methods at 1–100 mg/L concentrations .

- Dose-Response : Measure mortality rates at 24/48/72 hours; calculate LC₅₀ values .

- Control Compounds : Include commercial insecticides (e.g., chlorantraniliprole) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.